molecular formula C15H20BrNO2 B1402311 Methyl 5-bromo-3-(cyclopentyl(methyl)amino)-2-methylbenzoate CAS No. 1403257-14-6

Methyl 5-bromo-3-(cyclopentyl(methyl)amino)-2-methylbenzoate

Cat. No. B1402311
CAS RN: 1403257-14-6
M. Wt: 326.23 g/mol
InChI Key: WSQQZGJFIKNXPS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzene ring provides a planar, aromatic base for the molecule. The bromine atom, being a halogen, is likely to be involved in any reactions . The cyclopentyl(methyl)amino group is a cyclic hydrocarbon chain attached to an amino group, which could participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The bromine atom is a good leaving group, making it likely to be involved in substitution reactions. The amino group can act as a nucleophile in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing its properties could include its size, the exact arrangement of its atoms, the types of bonds between atoms, and the presence of any charges .

Scientific Research Applications

Chemical Synthesis and Intermediate Compounds

Methyl 5-bromo-3-(cyclopentyl(methyl)amino)-2-methylbenzoate serves as a key intermediate in the synthesis of complex chemical structures. For instance, it is involved in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is crucial in the production of certain anti-cancer drugs inhibiting thymidylate synthase. The synthesis process includes multiple steps, such as the preparation of 2-amino-5-methylbenzoic acid through specific reactions and the bromination of certain intermediate compounds to yield the final product. This showcases the compound's role in intricate synthesis procedures in pharmaceutical chemistry (Cao Sheng-li, 2004).

Applications in Photodynamic Therapy

The compound is also integral in the synthesis of new zinc phthalocyanines with high singlet oxygen quantum yield. These phthalocyanines are substituted with novel benzenesulfonamide derivative groups containing Schiff base and are characterized for their spectroscopic, photophysical, and photochemical properties. The significance of these properties, especially the high singlet oxygen quantum yield, makes these compounds extremely valuable for photodynamic therapy, primarily in the treatment of cancer. This application exemplifies the compound's relevance in the development of therapeutic agents (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Material Science and Spectroscopy

In material science, the compound's derivatives are studied for their molecular structure, vibrational spectra, and other molecular properties. For instance, Methyl 2-amino 5-bromobenzoate, a derivative, has been extensively studied using the density functional theory. Investigations into its molecular dynamics, vibrational modes, and electronic properties have been performed. These studies are crucial for understanding the molecular electrostatic potential and the non-linear optical activity of the molecule. The detailed vibrational analysis and the examination of polarizability and hyperpolarizability highlight the compound's potential in the development of advanced materials (A. Saxena, Megha Agrawal, A. Gupta, 2015).

Pharmacological Research

The compound and its derivatives are explored in pharmacological studies for their potential bioactive properties. In particular, derivatives have been synthesized and evaluated for various pharmacological activities, including antifungal, antiviral, and cytotoxicity. These compounds are associated with enzyme inhibition and are relevant in studies targeting specific biological mechanisms or therapeutic effects (Thanh-Hung Do et al., 2022).

properties

IUPAC Name

methyl 5-bromo-3-[cyclopentyl(methyl)amino]-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-10-13(15(18)19-3)8-11(16)9-14(10)17(2)12-6-4-5-7-12/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQQZGJFIKNXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N(C)C2CCCC2)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of the crude methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate (0.7 g, 2.25 mmol) in acetonitrile (15 mL), cesium carbonate (1.47 g, 4.50 mmol) and methyl iodide (1.6 g, 11.26 mmol) were added; resulting reaction mass was heated at 80° C. for 7 h. On completion, reaction mass was cooled to room temperature and filtered, residue was washed with ethyl acetate and filtrate was concentrated and then purified by column chromatography to afford the desired compound (0.6 g, 82%).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

A solution of methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate (1 g, 3.22 mmol), Cs2CO3 (2.10 g, 6.45 mmol) and methyl iodide (2.3 g, 16.12 mmol) in acetonitrile (15 mL) was heated at 80° C. for 14 h. After complete consumption of starting material reaction mixture was filtered. The filtrate was concentrated and the obtained residue was purified by column chromatography to provide the desired compound (0.9 g, 86%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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